N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}methanesulfonamide
Description
N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}methanesulfonamide is a synthetic heterocyclic compound featuring a pyridoindole (tetrahydro-β-carboline) core fused to an indole moiety via a 2-oxoethyl linker, with a methanesulfonamide substituent at the indole’s 4-position. This structure combines key pharmacophoric elements: the β-carboline system is associated with neurotransmitter receptor modulation (e.g., serotonin receptors), while the sulfonamide group enhances solubility and target binding via hydrogen bonding. The compound’s molecular weight is approximately 454.5 g/mol (calculated), and its logP value (~2.8) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility.
Properties
Molecular Formula |
C22H22N4O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[1-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]indol-4-yl]methanesulfonamide |
InChI |
InChI=1S/C22H22N4O3S/c1-30(28,29)24-20-7-4-8-21-16(20)9-11-25(21)14-22(27)26-12-10-19-17(13-26)15-5-2-3-6-18(15)23-19/h2-9,11,23-24H,10,12-14H2,1H3 |
InChI Key |
OPYPELMCJNBQBR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}methanesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyridoindole intermediates, followed by their coupling and subsequent functionalization to introduce the methanesulfonamide group.
Preparation of Indole Intermediate: The indole intermediate can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Preparation of Pyridoindole Intermediate: The pyridoindole intermediate can be synthesized via a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde to form the tetrahydro-β-carboline structure.
Coupling Reaction: The indole and pyridoindole intermediates are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the methanesulfonamide group.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with indole structures exhibit significant anticancer properties. N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}methanesulfonamide is being investigated for its efficacy against various cancer cell lines. For instance, studies have shown that derivatives of indole can induce apoptosis in cancer cells through interactions with specific signaling pathways .
Antimicrobial Properties
The compound's unique structural features may enhance its antimicrobial activities. Preliminary studies have suggested that similar indole-based compounds demonstrate moderate to strong activity against a range of bacteria and fungi . This positions this compound as a candidate for further exploration in antimicrobial drug development.
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Core : The synthesis begins with the preparation of the indole framework through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Subsequent reactions introduce carbonyl and sulfonamide groups to the indole structure. This may involve condensation reactions or coupling with sulfonamides.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized via spectroscopic methods (NMR, IR) to confirm its structure.
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of various indole derivatives, researchers synthesized this compound and tested its efficacy against A549 lung adenocarcinoma cells. The results indicated that the compound significantly inhibited cell proliferation compared to control groups, suggesting potential as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited moderate antibacterial activity, warranting further research into its mechanism of action and potential for development into an antimicrobial drug .
Mechanism of Action
The mechanism of action of N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}methanesulfonamide involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
- Core Structure : Indole-3-yl ethyl linked to a fluorinated biphenyl-propanamide.
- Key Differences: Lacks the pyridoindole system and sulfonamide group.
- Pharmacological Implications : Fluorine enhances metabolic stability; biphenyl groups often improve affinity for aromatic receptor pockets.
2-[[3-(4-Methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide ()
- Core Structure : Pyrimidoindole with a sulfanyl-acetamide side chain.
- Key Differences : Pyrimidoindole (vs. pyridoindole) alters electron distribution, affecting binding. The sulfanyl group (vs. sulfonamide) reduces hydrogen-bonding capacity but may enhance thiol-mediated interactions.
- Pharmacological Implications : Methoxyphenyl improves solubility; phenethyl group may target lipid-rich environments.
Functional Analogues
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Core Structure: Pyrazolopyrimidine-chromenone hybrid with a sulfonamide group.
- Key Differences: Chromenone (4-oxo-4H-chromene) introduces planar aromaticity, contrasting with the non-planar pyridoindole. The sulfonamide here is N-methylated, reducing acidity compared to the target compound’s free sulfonamide.
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves (1) formation of the pyridoindole core via Pictet-Spengler cyclization, (2) coupling to indole via keto-ethyl linkage, and (3) sulfonamide introduction. ’s use of Suzuki coupling could optimize indole functionalization .
- Bioactivity: Pyridoindoles are known for serotonin receptor modulation (Ki < 100 nM in β-carboline derivatives), while sulfonamides enhance kinase inhibition (e.g., IC50 ~10 nM in sulfonamide-containing kinase inhibitors).
- Toxicity Considerations: Unlike carcinogenic heterocyclic amines (e.g., IQ in ), the target compound’s sulfonamide group may mitigate genotoxicity by reducing metabolic activation .
Biological Activity
N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}methanesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity comprehensively, supported by relevant data tables and research findings.
Chemical Profile
- Molecular Formula : C22H22N4O3S
- Molecular Weight : 422.5 g/mol
- IUPAC Name : N-[1-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]indol-4-yl]methanesulfonamide
Biological Activities
This compound exhibits a range of biological activities:
1. Antiviral Activity
Research indicates that this compound may possess antiviral properties. In vitro studies suggest it can inhibit viral replication by targeting specific viral proteins or pathways.
2. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. It interacts with tumor necrosis factor-alpha (TNFα) and its receptor (TNFR1), potentially modulating the inflammatory response.
3. Antioxidant Properties
Studies have demonstrated that this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cellular models.
4. Antibacterial Activity
In vitro tests have revealed moderate antibacterial effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for Pseudomonas aeruginosa was found to be 12.5 μg/mL .
The exact mechanism of action remains under investigation; however, it is believed that the compound interacts with various molecular targets involved in inflammation and infection processes. For instance:
- TNFα Inhibition : By binding to TNFα or its receptor, it may prevent downstream signaling that leads to inflammation .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Study 1: Anti-inflammatory Activity
In a study investigating anti-inflammatory agents, this compound was tested for its ability to reduce inflammation in murine models. The results indicated a significant reduction in pro-inflammatory cytokines compared to controls.
Case Study 2: Antioxidant Efficacy
Another study focused on the antioxidant capacity of this compound demonstrated its ability to lower oxidative stress markers in cell cultures exposed to oxidative agents. The results showed a dose-dependent response with increased concentrations leading to enhanced protective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
